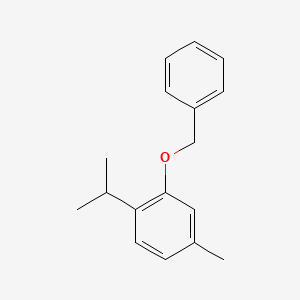
Ether, benzyl thymyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ether, benzyl thymyl, is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups Benzyl thymyl ether is derived from thymol, a phenolic monoterpenoid obtained from thyme oil, and benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including benzyl thymyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For benzyl thymyl ether, thymol is reacted with benzyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes. For benzyl thymyl ether, the Williamson ether synthesis remains the preferred method due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl thymyl ether can undergo various chemical reactions, including:
Oxidation: Ethers are generally resistant to oxidation, but under strong oxidative conditions, they can form peroxides.
Reduction: Ethers are stable under reducing conditions and do not typically undergo reduction.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Substitution: Strong acids like HI or HBr are used for the cleavage of ethers.
Major Products Formed
Oxidation: Formation of peroxides.
Substitution: Formation of alcohols and alkyl halides.
Scientific Research Applications
Benzyl thymyl ether has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use in developing new therapeutic agents due to its antimicrobial properties.
Industry: Used in the formulation of perfumes, flavors, and other consumer products due to its pleasant aroma.
Mechanism of Action
The mechanism of action of benzyl thymyl ether is primarily attributed to its thymol component. Thymol exerts its effects by interacting with cellular membranes, leading to increased permeability and disruption of cellular processes. It also inhibits the synthesis of essential proteins and enzymes in microorganisms, leading to their death . Thymol has been shown to interact with synaptic neural functions and block the action of neuronal sodium channels, contributing to its antimicrobial and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thymol: A phenolic monoterpenoid with similar antimicrobial properties.
Carvacrol: An isomer of thymol with potent antibacterial and antifungal activities.
Eugenol: A phenolic compound with antiseptic and analgesic properties.
Uniqueness
Benzyl thymyl ether is unique due to its combined properties derived from both thymol and benzyl alcohol. This combination enhances its antimicrobial efficacy and makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
69455-01-2 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-methyl-2-phenylmethoxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C17H20O/c1-13(2)16-10-9-14(3)11-17(16)18-12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
CKYBMTWLNJHOLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















